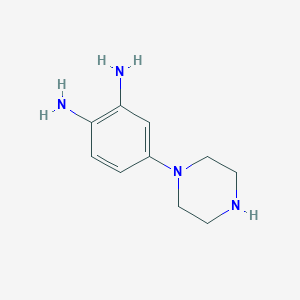

4-(Piperazin-1-yl)benzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-ylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDKULAHILMOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538034 | |

| Record name | 4-(Piperazin-1-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96103-60-5 | |

| Record name | 4-(Piperazin-1-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Piperazin 1 Yl Benzene 1,2 Diamine and Its Structural Analogs

Precursor-Based Synthetic Strategies

The synthesis of 4-(piperazin-1-yl)benzene-1,2-diamine predominantly relies on the preparation and subsequent transformation of a nitro-substituted aromatic precursor, typically 1-(3,4-dinitrophenyl)piperazine. This intermediate is synthesized and then subjected to reduction to yield the desired diamine.

Preparation via Reduction of Nitro-Substituted Aromatic Precursors

The crucial step in the synthesis is the reduction of the two nitro groups of the precursor to form the corresponding amino groups. This transformation can be accomplished through several methods, each with its own set of advantages regarding yield, selectivity, and reaction conditions.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. This technique involves the use of a metal catalyst, most commonly palladium on a carbon support (Pd/C), in the presence of hydrogen gas. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a suitable solvent under controlled temperature and pressure.

The general mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The palladium facilitates the cleavage of the H-H bond and the subsequent stepwise reduction of the nitro groups to amines. masterorganicchemistry.com While effective, the high activity of Pd/C can sometimes lead to a lack of selectivity in molecules with multiple reducible functional groups. organic-chemistry.org The efficiency of the hydrogenation can be influenced by factors such as catalyst loading, solvent, temperature, and hydrogen pressure. nih.gov

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |

| 3-Phenylpropionitrile | 10% Pd/C | Dichloromethane/Water | 80 | 6 | 7 | 20 |

This table presents data for the catalytic hydrogenation of a related nitrile compound to demonstrate the general conditions used in Pd/C catalysis. nih.gov

An alternative to catalytic hydrogenation using hydrogen gas is transfer hydrogenation, where hydrazine (B178648) hydrate (B1144303) serves as the hydrogen donor in the presence of a catalyst like Pd/C. nih.govgoogle.com This method is often considered safer as it avoids the handling of flammable hydrogen gas. nih.gov The reaction is typically conducted by refluxing the nitro compound with hydrazine hydrate and the catalyst in a solvent such as methanol (B129727) or ethanol (B145695). nih.govgoogle.com This approach has been shown to be effective for the reduction of a variety of aromatic nitro compounds. google.comresearchgate.net

General Procedure for Hydrazine Hydrate Reduction: To a solution of the nitroarene (1 mmol) in methanol (5 mL), 5% Pd/C and hydrazine hydrate (10 mmol) are added. The mixture is then heated at reflux for a specified time. nih.gov After the reaction is complete, the catalyst is filtered off, and the product is isolated from the filtrate.

| Nitroarene | Catalyst | Reagent | Solvent | Temperature | Time | Yield (%) |

| 1-Bromo-4-(tert-butyl)-2-nitrobenzene | 5% Pd/C | Hydrazine Hydrate | Methanol | 80°C (reflux) | 5 min | 95 |

| 1-Chloro-2-nitrobenzene | 5% Pd/C | Hydrazine Hydrate | Methanol | 80°C (reflux) | 10 min | 96 |

| 1-Iodo-2-nitrobenzene | 5% Pd/C | Hydrazine Hydrate | Methanol | 80°C (reflux) | 10 min | 94 |

This table showcases the efficiency of hydrazine hydrate reduction for various halogenated nitroarenes, providing a model for the reduction of dinitrophenylpiperazine. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. In the context of reducing nitroaromatics, microwave heating can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. organic-chemistry.orgnih.gov For instance, in the hydrazine hydrate reduction of halogenated nitroarenes, microwave irradiation at 120°C can complete the reaction in 15 minutes, whereas conventional refluxing may take longer. nih.gov The use of microwave heating allows for rapid and uniform heating of the reaction mixture, leading to enhanced reaction rates. nih.govmdpi.comnih.gov

| Heating Method | Temperature (°C) | Time | Yield (%) of 3-(tert-butyl)aniline |

| Conventional (reflux) | 80 | 1 h | 95 |

| Microwave | 120 | 15 min | 95 |

This table compares conventional and microwave heating for the total reduction of a halogenated nitroarene, illustrating the significant reduction in reaction time with microwave assistance. nih.gov

Nucleophilic Aromatic Substitution Routes

The synthesis of the precursor, 1-(3,4-dinitrophenyl)piperazine, is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction. This involves the reaction of a piperazine (B1678402) derivative with a halonitrobenzene.

The reaction of a halonitrobenzene, such as 4-chloro-1,2-dinitrobenzene, with piperazine is a classic example of nucleophilic aromatic substitution. In this reaction, the lone pair of electrons on the nitrogen atom of piperazine attacks the carbon atom bearing the halogen. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate (Meisenheimer complex). The subsequent departure of the halide ion yields the substitution product. core.ac.ukmdpi.com

These reactions are often carried out in a suitable solvent, and the presence of a base may be required to neutralize the hydrogen halide formed during the reaction. The choice of solvent can influence the reaction rate. nih.gov

A similar reaction involves the synthesis of 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine from 1-(4-methoxyphenyl)piperazine (B173029) and p-chloronitrobenzene, which proceeds via an N-arylation mechanism. core.ac.uk

Subsequent Reduction of Dinitro Intermediates

The synthesis of aromatic diamines, including precursors to this compound, often involves the reduction of corresponding dinitro or nitro-amino compounds. The choice of reducing agent and reaction conditions is critical for achieving high selectivity and yield.

A common strategy involves the reduction of a nitroaryl group attached to a piperazine ring. For instance, in the synthesis of the related compound 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, an intermediate, 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol, is reduced. tdcommons.org This transformation is effectively carried out using Raney nickel as a catalyst under hydrogen pressure in a solvent like dimethylformamide (DMF). tdcommons.org

For the direct formation of a benzene-1,2-diamine moiety from a nitro precursor, various methods are available. The reduction of an aromatic nitro group on compounds to yield benzene-1,2-diamine building blocks can be accomplished using tin(II) chloride in ethanol. mdpi.com However, attempts to use catalytic hydrogenation with palladium on charcoal for this specific transformation have sometimes resulted in complex product mixtures. mdpi.com

A particularly efficient and environmentally conscious method for reducing N-substituted-2-nitroanilines to the corresponding N-substituted-benzene-1,2-diamines employs thiourea (B124793) dioxide in the presence of sodium hydroxide. researchgate.net This method is notable for its high yield, with reports of up to 94%, and the formation of urea (B33335) as an environmentally benign by-product that can be easily removed by filtration. researchgate.net

For polynitro aromatic compounds, selective reduction of one nitro group is a key challenge. The Zinin reduction, a classic method, utilizes reagents like sodium polysulfide (Na₂Sₙ) to preferentially reduce one nitro group. stackexchange.com For example, 4,6-dinitrobenzimidazole can be selectively reduced to 4-amino-6-nitrobenzimidazole using sodium polysulfide in aqueous ethyl alcohol. stackexchange.com The mechanism is thought to involve the attack of a negative divalent sulfur on the nitro group as the rate-determining step. stackexchange.com

Table 1: Comparison of Reduction Methods for Nitro-Aromatic Precursors

| Reducing System | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Raney Nickel / H₂ | Nitrophenyl-piperazine | Aminophenyl-piperazine | Common industrial method; uses hydrogen pressure. | tdcommons.org |

| Tin(II) Chloride | Aromatic nitro compounds | Benzene-1,2-diamines | Effective for laboratory-scale synthesis. | mdpi.com |

| Thiourea Dioxide / NaOH | N-substituted-2-nitroanilines | N-substituted-benzene-1,2-diamines | High yield (94%); environmentally friendly by-product (urea). | researchgate.net |

| Sodium Polysulfide (Zinin Reduction) | Polynitro aromatics | Nitro-amino aromatics | Allows for selective reduction of one nitro group. | stackexchange.com |

Approaches Utilizing Bis-Chloroethyl Amine Cyclization

A foundational method for constructing the N-aryl piperazine core involves the cyclization reaction between an aniline (B41778) derivative and bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt. researchgate.netacgpubs.org This approach provides a general and convenient route to a wide range of N-aryl piperazines. researchgate.net

The reaction typically involves heating the aniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride is achieved by reacting 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine hydrochloride at reaction temperatures between 120-220 °C. google.com Similarly, reacting 4-aminophenol (B1666318) with bis(2-chloroethyl)amine hydrochloride at 95-100°C for 8 hours is used to produce 4-(piperazin-1-yl)phenol. tdcommons.org

The choice of solvent is crucial, with N,N-dimethylformamide (DMF) and diethylene glycol monomethyl ether being commonly employed. researchgate.netacgpubs.org In one procedure, an aniline intermediate is cyclized with bis(2-chloroethyl)amine hydrochloride in DMF at 110 °C for 48 hours to obtain the desired piperazine moiety. acgpubs.org Another protocol describes the use of diglyme (B29089) as a solvent, with heating at 150°C. researchgate.net

Table 2: Examples of Bis-Chloroethyl Amine Cyclization Reactions

| Aniline Derivative | Solvent | Temperature | Duration | Reference |

|---|---|---|---|---|

| 2,3-dichloroaniline | Not specified | 120-220 °C | Not specified | google.com |

| 2-((2,4-Dimethylphenyl)thio)aniline | DMF | 110 °C | 48 h | acgpubs.org |

| 4-aminophenol | MIBK / DMF | 95-100 °C | 8 h | tdcommons.org |

| 3-aminobenzonitrile | Diglyme | 150 °C | Not specified | researchgate.net |

Optimized Synthetic Protocols and Process Chemistry Considerations

One-Pot Synthetic Procedures

One-pot syntheses, which combine multiple reaction steps without isolating intermediates, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. While a specific one-pot procedure for the title compound is not detailed in the provided sources, related methodologies for piperazine derivatives highlight the potential of this approach. For example, a one-pot, two-step protocol has been developed for the synthesis of 1-(2-substituted ethyl)-4-sulfonylpiperazines. rsc.org This process involves the reaction of DABCO (1,4-diazabicyclo[2.2.2]octane) with a sulfonyl chloride, followed by the in-situ addition of a nucleophile to yield the functionalized piperazine. rsc.org Similarly, one-pot syntheses of aminated heterocycles have been achieved via copper-catalyzed Ullmann-type reactions. nih.gov The development of a one-pot method for synthesizing 1,2-diamines from readily available precursors has also been reported, utilizing a [3 + 2] cycloaddition as a key step. researchgate.net

Catalyst-Free Synthetic Routes

Carrying out reactions without a catalyst simplifies product purification and reduces costs. The cyclization of anilines with bis(2-chloroethyl)amine hydrochloride can often be driven thermally at high temperatures, without the need for an additional catalyst. google.com A patent for the preparation of 1-(2,3-dichlorophenyl) piperazine hydrochloride describes the cyclization reaction occurring at 120-220 °C without mentioning any external catalyst. google.com Such thermally-driven reactions are a cornerstone of catalyst-free synthesis in this area. Furthermore, catalyst-free annulation reactions have been successfully developed for synthesizing other nitrogen-containing heterocycles, such as 1,2-dihydroquinolines, under mild conditions, demonstrating the feasibility of this strategy in heterocyclic chemistry. rsc.org

Solvent Effects and Reaction Medium Optimization

The reaction solvent can exert a profound influence on the course and outcome of a chemical synthesis. In the synthesis of N-aryl piperazines via bis-chloroethyl amine cyclization, high-boiling polar aprotic solvents are frequently used. These include diethylene glycol monomethyl ether, diglyme, and N,N-dimethylformamide (DMF). researchgate.netacgpubs.org A mixture of methyl isobutyl ketone (MIBK) and DMF has also been utilized as the reaction medium. tdcommons.org

A striking example of solvent-controlled selectivity is seen in the photoreaction of 4-methoxyazobenzenes. nih.govrsc.org Irradiating these compounds in DMF containing hydrochloric acid selectively produces N²-aryl-4-methoxybenzene-1,2-diamines. nih.govrsc.org In contrast, conducting the same irradiation in acetal (B89532) with hydrochloric acid leads to a different product, 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles. nih.govrsc.org This demonstrates that the solvent can be a critical parameter for directing the reaction toward the desired diamine product. The absence of a solvent can also be detrimental; in certain piperazine syntheses, conducting the reaction neat resulted in a significantly lower yield. researchgate.net

Yield Enhancement Strategies and Purity Considerations

Maximizing yield and ensuring high purity are paramount in chemical synthesis, particularly for industrial applications. For the synthesis of N-aryl piperazines, several strategies are employed to achieve these goals.

One patented method for producing 1-(2,3-dichlorophenyl)piperazine hydrochloride reports achieving yields of over 59.5% and purity levels exceeding 99.5% (as measured by HPLC). google.com The key to this success lies in the specific reaction conditions and a carefully designed workup procedure involving treatment with protonic solvents for both initial purification and subsequent refining. google.com For a similar synthesis of 2,3-dichlorophenylpiperazine, a conventional batch procedure yielded approximately 60% after an 8-hour reaction time. tue.nl

In the synthesis of 4-(piperazin-1-yl)phenol, a reported process gives a product with 96.87% purity by HPLC. tdcommons.org The protocol to achieve this involves precise temperature control, defined stirring times, and multiple washing steps with water after precipitation of the product to remove impurities. tdcommons.org The use of specific reducing agents can also enhance yield and purity; for example, the reduction of an N-substituted-2-nitroaniline with thiourea dioxide gave a 94% yield, and the simple filtration of the urea by-product greatly simplifies purification. researchgate.net The general method for N-aryl piperazine synthesis from anilines and bis(2-chloroethyl)amine hydrochloride is described as both "general and convenient," suggesting robust yields are attainable across a variety of substrates. researchgate.net

Synthesis of Substituted Derivatives and Related Analogs

The core structure of this compound serves as a versatile scaffold for the development of a wide range of derivatives. Synthetic strategies are often focused on introducing various functional groups to the benzene ring or the piperazine moiety to modulate the compound's properties. These modifications can lead to the creation of extensive libraries of analogs for various research applications.

Introduction of Substituents on the Benzene Ring (e.g., Fluoro, Alkyl)

The aromatic core of this compound is a prime target for substitution to explore structure-activity relationships. The introduction of electron-withdrawing groups like fluorine or electron-donating alkyl groups can significantly alter the electronic environment of the molecule.

A common strategy for synthesizing fluoro-substituted analogs involves starting with a fluorinated precursor. For example, the synthesis of 4-fluoro-1,2-phenylenediamine is a key step. guidechem.com This can be achieved through a multi-step process starting from 4-fluoroaniline, which is first acetylated, then nitrated to form N-(4-fluoro-2-nitrophenyl)acetamide. guidechem.com Subsequent hydrolysis yields 4-fluoro-2-nitroaniline, which can then be reduced, for instance by catalytic hydrogenation using Raney nickel, to produce 4-fluoro-1,2-phenylenediamine. guidechem.com This fluorinated diamine can then be coupled with a suitable piperazine derivative to yield the final product.

An example of a compound bearing both fluoro and alkyl substituents is 4-Fluoro-5-(4-methyl-piperazin-1-yl)-benzene-1,2-diamine jwpharmlab.com. The synthesis of such compounds highlights the ability to introduce multiple points of diversity on the core scaffold.

Table 1: Synthesis of Fluoro-Substituted Phenylenediamine Precursor

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | 4-Fluoroaniline | Acetic anhydride, glacial acetic acid, 0°C | N-(4-fluoro-2-nitrophenyl)acetamide | 83.9 |

| 2 | N-(4-fluoro-2-nitrophenyl)acetamide | 9 mol/L Hydrochloric acid, reflux | 4-Fluoro-2-nitroaniline | 89.6 |

| 3 | 4-Fluoro-2-nitroaniline | H₂, Raney Nickel, Anhydrous ethanol, 1.0 MPa | 4-Fluoro-1,2-phenylenediamine | 91.3 |

| Data sourced from a synthetic method for 4-fluoro-1,2-phenylenediamine. guidechem.com |

Derivatization of the Piperazine Nitrogen (e.g., N-Alkylation, N-Arylation)

The secondary amine of the piperazine ring offers a convenient handle for further functionalization through N-alkylation and N-arylation reactions. These modifications are crucial for expanding the chemical space of the parent compound and are frequently employed in the synthesis of pharmaceutical agents and other biologically active molecules. researchgate.netnih.gov

N-Alkylation: N-alkylation is typically achieved by reacting the piperazine nitrogen with an alkyl halide. nih.gov For instance, the synthesis of Ponatinib involves the N-alkylation of a piperazine moiety with a reactive benzyl (B1604629) bromide derivative. nih.gov This classic nucleophilic substitution reaction is a straightforward and widely used method for introducing alkyl groups onto the piperazine ring. researchgate.net

N-Arylation: N-arylation introduces an aryl group onto the piperazine nitrogen, a common feature in many drug candidates. nih.gov This transformation is often accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. nih.govmdpi.com Copper-catalyzed N-arylation has emerged as a powerful tool for this purpose, allowing for the coupling of piperazine derivatives with aryl halides or arylboronic acids under various conditions. mdpi.combeilstein-journals.orgresearchgate.net For example, copper(I) iodide has been used to catalyze the N-arylation of various amines with iodobenzenes. mdpi.com More recently, methods using o-silylaryl triflates in the presence of a fluoride (B91410) source like CsF have been developed, providing a metal-free alternative for the N-arylation of amines. nih.gov These reactions can tolerate a range of functional groups, making them highly versatile. nih.gov

Table 2: Examples of N-Arylation Methodologies for Amines

| Catalyst/Promoter | Arylating Agent | Substrate Scope | Key Features |

| Copper Sulfate (CuSO₄·5H₂O) | Aryliodonium ylides | Aromatic and secondary amines | Environmentally friendly protocol in water. researchgate.net |

| Copper(I) Iodide (CuI) | Iodobenzenes | Adamantane-containing amines | Effective for bulky amine substrates. mdpi.com |

| Cesium Fluoride (CsF) | o-Silylaryl triflates | Alkylamines, arylamines, sulfonamides | Transition-metal-free conditions. nih.gov |

| Palladium Catalysts | Aryl halides | Wide range of amines | Known as Buchwald-Hartwig amination, very broad scope. nih.gov |

| This table summarizes general methodologies applicable to the N-arylation of piperazine derivatives. |

Synthesis of Positional Isomers and Related Structural Scaffolds

The synthesis of positional isomers and related structural scaffolds allows for a systematic investigation of the spatial arrangement of the functional groups. This includes altering the substitution pattern on the benzene ring or replacing the core moieties with other heterocyclic or aromatic systems.

Positional Isomers: Positional isomers, such as those where the diamine groups are in the 1,4-position instead of the 1,2-position, can be synthesized to study the impact of substituent placement. An example is N¹,N⁴-Bis(4-butylphenyl)benzene-1,4-diamine , a structural isomer where the core is a 1,4-diamine. sigmaaldrich.com The synthesis of such molecules often involves coupling reactions between a phenylenediamine and an appropriate aryl partner.

Related Structural Scaffolds: The development of related structural scaffolds involves replacing parts of the this compound molecule.

N-Arylbenzene-1,2-diamines : In these analogs, the piperazine ring is replaced by a substituted amino group. A method for the selective synthesis of N²-aryl-4-methoxybenzene-1,2-diamines has been developed via a solvent-controllable photoreaction of 4-methoxyazobenzenes. nih.gov

Pyrazolyl-substituted diamines : The piperazine ring can be substituted with other heterocycles. For instance, 4-(1-Methylpyrazol-4-yl)benzene-1,2-diamine is a structural analog where a methylpyrazole moiety is attached to the phenylenediamine core. nih.gov

Piperazinone Scaffolds : The piperazine ring itself can be modified. For example, alkenyl, aryl, and heteroaryl boronic acids can react with 1,2-diamines and glyoxylic acid in a one-step Petasis reaction to form piperazinones (2-oxopiperazines). researchgate.net Similarly, using monoprotected 1,2-phenylenediamine in this reaction leads to benzopiperazinones. researchgate.net These reactions create analogs with a carbonyl group within the piperazine ring system.

Reaction Chemistry and Mechanistic Studies of 4 Piperazin 1 Yl Benzene 1,2 Diamine

Reactivity of the Aromatic Diamine Moiety

The ortho-phenylenediamine unit is the primary site of reactivity, participating in a variety of condensation and cyclization reactions.

Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes, Esters)

The vicinal amino groups of the benzene-1,2-diamine core readily undergo condensation reactions with various carbonyl-containing compounds. This type of reaction is a fundamental process in organic synthesis. researchgate.net For instance, condensation with aldehydes can lead to the formation of Schiff bases or, under specific conditions, can be a precursor to cyclization. organic-chemistry.orgnih.gov The reaction with esters can also proceed, typically requiring more forcing conditions or catalysis to form amide linkages, which can then participate in subsequent cyclization reactions.

A general representation of the condensation reaction is the interaction with 1,2-dicarbonyl compounds. nih.gov This reaction is a cornerstone for the synthesis of quinoxalines. researchgate.net

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | Reference |

|---|---|---|

| Aldehydes | Schiff Bases / Imine Intermediates | organic-chemistry.orgnih.gov |

| Esters | Amide Intermediates | rsc.org |

Cyclization Reactions Leading to Fused Heterocycles (e.g., Benzimidazoles, Quinoxalines)

The most prominent reactivity of the aromatic diamine moiety involves cyclization reactions to form fused heterocyclic systems, which are significant scaffolds in medicinal chemistry.

Benzimidazoles: The reaction of 4-(piperazin-1-yl)benzene-1,2-diamine with aldehydes or carboxylic acids (or their derivatives) is a standard method for constructing the benzimidazole (B57391) ring system. For example, sulfur-induced benzimidazole formation has been reported as an effective synthetic method. nih.gov

Quinoxalines: Condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil (B1666583), directly yields quinoxaline (B1680401) derivatives. researchgate.netorganic-chemistry.org This reaction is often high-yielding and proceeds under mild conditions. Various catalysts can be employed to facilitate this transformation. organic-chemistry.org The synthesis of quinoxalines can also be achieved from 2-nitroanilines, highlighting the versatility of synthetic routes to this heterocyclic system. organic-chemistry.org Furthermore, novel switchable approaches allow for the selective synthesis of either benzimidazole or quinoxaline C-glycosides from o-phenylenediamines. rsc.org

Table 2: Synthesis of Fused Heterocycles

| Target Heterocycle | Reagents | Key Findings | References |

|---|---|---|---|

| Benzimidazoles | Aldehydes, Carboxylic Acids | Sulfur can induce cyclization. | nih.gov |

| Quinoxalines | α-Dicarbonyl Compounds | High-yielding, mild conditions, can be catalyzed. | researchgate.netorganic-chemistry.org |

| Quinoxalines | 2-Nitroanilines | Alternative synthetic route. | organic-chemistry.org |

Oxidation Pathways and Quinone Imine Formation

The aromatic diamine can be oxidized to form highly reactive intermediates like quinone imines. csu.edu.au These species are valuable in organic synthesis, though often transient. nih.gov The oxidation of o-aminophenols is a common route to o-quinone imines. nih.gov These intermediates can participate in various reactions, including cycloadditions. nih.govmdpi.com The formation of a phenazine (B1670421) derivative from the oxidation of a related aniline (B41778) provides clear evidence for the cyclization of an N-aryl-o-quinone di-imine intermediate. csu.edu.au Quinone species, including quinone-imines, are known to be formed through metabolic oxidation and can be electrophilically reactive. nih.gov

Reduction Pathways of Amine Groups

While oxidation is a common transformation, the reduction of the aromatic nitro group is a key step in the synthesis of the parent compound, this compound, from its nitro-precursor. mdpi.comtdcommons.org For instance, the reduction of a nitro group to form a benzene-1,2-diamine can be achieved using reagents like tin(II) chloride. mdpi.com Catalytic hydrogenation is another common method, although it can sometimes lead to complex product mixtures. mdpi.com

Reactivity of the Piperazine (B1678402) Ring

The piperazine ring contains two secondary amine nitrogen atoms, which are nucleophilic and can participate in a variety of reactions.

Nucleophilic Reactivity of Nitrogen Atoms

The nitrogen atoms of the piperazine ring exhibit nucleophilic character, allowing for reactions with various electrophiles. rsc.org This reactivity is fundamental to the synthesis of more complex piperazine derivatives. researchgate.netresearchgate.net For example, N-alkylation of diamines with electrophiles is a common strategy. rsc.org The piperazine nitrogen can react with alkyl halides, sulfonyl chlorides, and other activated systems. rsc.org Buchwald-Hartwig cross-coupling reactions have been employed to synthesize piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, demonstrating the utility of the piperazine nitrogen as a nucleophile in transition-metal-catalyzed reactions. rsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzimidazole |

| Quinoxaline |

| Quinone Imine |

| Schiff Base |

| Glyoxal |

| Benzil |

| Tin(II) Chloride |

| N-aryl-o-quinone di-imine |

| Phenazine |

| o-aminophenol |

| o-quinone imine |

| 2-nitroaniline |

| Alkyl Halide |

| Sulfonyl Chloride |

Participation in Annulation Reactions

The defining structural feature of this compound for annulation reactions is the ortho-phenylenediamine (OPD) moiety. This arrangement of two adjacent amino groups on the benzene (B151609) ring makes the compound an ideal precursor for cyclocondensation reactions, most notably in the synthesis of quinoxaline derivatives. nih.gov Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications in materials science. nih.govias.ac.in

The primary annulation reaction involving this compound is the condensation with a 1,2-dicarbonyl compound, such as benzil or glyoxal, to form a substituted quinoxaline. sid.irresearchgate.net This reaction proceeds by the sequential formation of two imine bonds between the amino groups of the diamine and the carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to yield the aromatic quinoxaline ring system. nih.govencyclopedia.pub A variety of dicarbonyl compounds can be employed, allowing for diverse substitutions on the newly formed pyrazine (B50134) ring. nih.gov

Modern synthetic protocols have expanded the scope of this reaction to include other synthons. For instance, terminal alkynes can react with ortho-phenylenediamines in the presence of a copper catalyst to yield quinoxalines. ias.ac.inacs.org This method involves the in-situ oxidation of the alkyne to a 1,2-dicarbonyl species, which then condenses with the diamine. acs.org Similarly, α-hydroxy ketones can be used as precursors, which are oxidized to the corresponding dicarbonyl compound under the reaction conditions, often facilitated by an iodine catalyst in DMSO. encyclopedia.pub Catalyst-free methods have also been developed, utilizing green solvents like ethanol (B145695) or water, sometimes under reflux conditions, to drive the condensation-oxidation sequence. nih.gov

Table 1: Examples of Annulation Reactions for Quinoxaline Synthesis

| Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,2-Dicarbonyl Compounds | Acid catalysts, Ionic liquids, Heteropolyoxometalates, Catalyst-free (reflux) | Substituted Quinoxalines | nih.govencyclopedia.pubnih.gov |

| Terminal Alkynes | Cu(OAc)₂·H₂O, Cs₂CO₃ | Substituted Quinoxalines | encyclopedia.pubacs.org |

| α-Hydroxy Ketones | I₂, DMSO | Substituted Quinoxalines | encyclopedia.pub |

| Phenacyl Bromides | Pyridine, THF or Catalyst-free, Ethanol | 2-Aryl Quinoxalines | nih.govnih.gov |

Substitution Reactions on the Piperazine Nitrogen

The piperazine moiety of this compound contains a secondary amine, which is a key site for further functionalization. This nitrogen atom can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents. wikipedia.org These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of piperazine-containing drug candidates. nih.gov

Common substitution reactions include:

N-Alkylation: This involves the reaction of the piperazine nitrogen with an alkylating agent, such as an alkyl halide (e.g., alkyl chloride or bromide) or an alkyl sulfonate. mdpi.com The reaction typically proceeds via an SN2 mechanism. Alternative "green" methods include reductive amination with aldehydes or ketones and catalytic N-alkylation using alcohols, often employing iridium or ruthenium catalysts. clockss.orgnih.gov

N-Acylation: The introduction of an acyl group is achieved by reacting the piperazine with carboxylic acids or their activated derivatives, like acid chlorides or anhydrides. google.com This reaction forms a stable amide bond and is often used to introduce diverse chemical functionalities. nih.gov

N-Arylation: The formation of a carbon-nitrogen bond between the piperazine and an aryl group is most effectively accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. capes.gov.bracs.org This reaction uses an aryl halide or triflate and a palladium catalyst with a suitable phosphine (B1218219) ligand to form the N-arylpiperazine derivative. researchgate.net This method is valued for its broad substrate scope and tolerance of various functional groups. acs.org

Table 2: Common Substitution Reactions on the Piperazine Nitrogen

| Reaction Type | Typical Reagents | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides (R-X) | Base, Solvent | N-Alkylpiperazine | mdpi.comresearchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | - | N-Alkylpiperazine | nih.gov |

| N-Acylation | Acyl chlorides (RCOCl), Anhydrides | Base (e.g., Triethylamine) | N-Acylpiperazine | google.com |

| N-Arylation (Buchwald-Hartwig) | Aryl halides (Ar-X), Aryl triflates | Palladium catalyst, Ligand, Base | N-Arylpiperazine | capes.gov.bracs.org |

General Mechanistic Principles

Nucleophilic Substitution Mechanisms

The reactions occurring at the piperazine nitrogen are governed by nucleophilic substitution mechanisms, where the lone pair of electrons on the secondary nitrogen atom acts as the nucleophile. organic-chemistry.org

In the case of N-alkylation with an alkyl halide, the reaction generally follows a bimolecular nucleophilic substitution (SN2) pathway. organic-chemistry.org The nucleophilic nitrogen directly attacks the electrophilic carbon atom of the alkyl halide, leading to the simultaneous displacement of the halide leaving group. This occurs in a single concerted step, forming a new C-N bond. organic-chemistry.org

For N-acylation with an acyl chloride, the mechanism involves a nucleophilic acyl substitution. The piperazine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the final amide product.

The mechanism for palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is more complex and proceeds through a catalytic cycle. acs.org The key steps are:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The piperazine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the N-arylpiperazine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. acs.orgacs.org

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr). wikipedia.org This is due to the presence of three powerful electron-donating groups (EDGs) attached to it: two primary amino (-NH₂) groups and one tertiary amino group (the piperazinyl substituent). libretexts.orglibretexts.org All three groups are strong activators and ortho-, para-directors because the nitrogen atoms can donate their lone pair of electrons into the aromatic ring via a resonance effect. libretexts.orgyoutube.com This donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles like nitronium ions (NO₂⁺) or bromine cations (Br⁺). uomustansiriyah.edu.iqkhanacademy.org

The directing effects of the substituents determine the position of substitution on the ring. The two available positions for substitution are at C5 and C6.

The -NH₂ group at C1 directs incoming electrophiles to the ortho (C6) and para (C4, already substituted) positions.

The -NH₂ group at C2 directs to its ortho (C1, already substituted) and para (C5) positions.

The piperazinyl group at C4 directs to its ortho positions (C3 and C5).

Considering these combined effects, the C5 position is strongly activated by being para to the C2-amino group and ortho to the C4-piperazinyl group. The C6 position is activated by being ortho to the C1-amino group. Given that the para-directing effect of an amino group is generally very strong, the C5 position is predicted to be the most nucleophilic and thus the primary site for electrophilic attack. However, the ring is so highly activated that polysubstitution is a likely outcome unless the reaction conditions are carefully controlled.

Catalysis in Reactions Involving the Compound

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental compatibility of reactions involving this compound.

For the annulation reaction to form quinoxalines, a wide array of catalysts can be employed to accelerate the condensation of the diamine with 1,2-dicarbonyl compounds. nih.govsapub.org

Acid Catalysts: Brønsted acids (e.g., acetic acid) and Lewis acids (e.g., zinc triflate, Zn(OTf)₂) can activate the carbonyl groups of the dicarbonyl reactant, making them more electrophilic and susceptible to attack by the amino groups of the diamine. nih.govencyclopedia.pub

Metal Catalysts: Copper salts like Cu(OAc)₂ and CuCl have been used, particularly when starting from terminal alkynes, to catalyze the oxidative cyclization. ias.ac.inacs.org

Heterogeneous Catalysts: To facilitate easier separation and recycling, solid-supported catalysts like alumina-supported heteropolyoxometalates or titania-based solid acids have been developed, promoting the reaction under mild, often room-temperature, conditions. nih.govencyclopedia.pub

Organocatalysts: Iodine has been shown to effectively catalyze the reaction of o-phenylenediamines with α-hydroxy ketones by facilitating the in-situ oxidation to the dicarbonyl intermediate. encyclopedia.pub

For substitution reactions on the piperazine nitrogen , catalysis is essential for modern C-N bond-forming strategies.

Palladium Catalysts: As mentioned, palladium complexes are the cornerstone of Buchwald-Hartwig amination for N-arylation. The choice of ligand (e.g., BINAP, dppf, or specialized N-heterocyclic carbenes) is critical for the catalyst's activity and scope. capes.gov.brresearchgate.netacs.org

Iridium and Ruthenium Catalysts: These are increasingly used for N-alkylation reactions using alcohols as alkylating agents in a process known as "borrowing hydrogen" or hydrogen autotransfer catalysis. clockss.org This offers a greener alternative to using alkyl halides.

Table 3: Catalysts Used in Reactions of this compound and its Moieties

| Reaction Type | Catalyst Class | Specific Examples | Function | Reference |

|---|---|---|---|---|

| Annulation (Quinoxaline Synthesis) | Lewis Acids | Zn(OTf)₂, PbCl₂ | Activate dicarbonyl reactant | researchgate.netencyclopedia.pub |

| Heterogeneous Catalysts | Alumina-supported CuH₂PMo₁₁VO₄₀, TiO₂-Pr-SO₃H | Provide active sites for condensation, easy recovery | nih.govencyclopedia.pub | |

| Transition Metals | Cu(OAc)₂, Cu-Alumina | Catalyze oxidative coupling with alkynes | ias.ac.inacs.org | |

| Organocatalysts | Iodine, Ammonium bifluoride | Promote oxidation/condensation | encyclopedia.pubnih.gov | |

| N-Arylation (Piperazine) | Palladium Complexes | Pd(dba)₂/BINAP, Pd-NHC complexes | Catalyze C-N cross-coupling cycle | acs.orgresearchgate.net |

| Copper Complexes | CuI | Catalyze C-N cross-coupling (Ullmann-type) | acs.org | |

| N-Alkylation (Piperazine) | Iridium/Ruthenium Complexes | [Cp*IrCl₂]₂ | Catalyze N-alkylation with alcohols | clockss.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the complete molecular architecture.

The ¹H NMR spectrum of 4-(Piperazin-1-yl)benzene-1,2-diamine provides information on the number of different types of protons and their neighboring environments. The spectrum is characterized by signals from the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the piperazine (B1678402) moiety.

The aromatic region typically displays a complex pattern due to the substitution on the benzene ring. The protons on the diamino-substituted benzene ring are expected to appear in the range of δ 6.0-7.0 ppm. The exact chemical shifts and coupling constants (J-values) are influenced by the electron-donating effects of the two amino groups and the piperazine substituent. The protons of the two amino groups (-NH₂) and the secondary amine in the piperazine ring (-NH) would appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O).

The piperazine ring protons show characteristic signals in the aliphatic region of the spectrum. The four protons on the carbons adjacent to the nitrogen connected to the aromatic ring (C2' and C6') are generally shifted downfield compared to the four protons on the carbons adjacent to the secondary amine (C3' and C5'). This is due to the deshielding effect of the aromatic ring. These often appear as multiplets or broad triplets. In related N-arylpiperazine structures, these sets of protons typically resonate at approximately δ 3.0-3.3 ppm and δ 2.8-3.1 ppm, respectively. researchgate.netbenthamopen.com

Predicted ¹H NMR Data (Based on analysis of similar compounds and spectroscopic principles)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H | 6.2 - 6.8 | m | 3H | - |

| Ar-NH₂ | 4.0 - 5.0 | br s | 4H | - |

| Piperazine-NH | 1.5 - 2.5 | br s | 1H | - |

| Piperazine-H (C2', C6') | 3.0 - 3.2 | t | 4H | ~5.0 |

| Piperazine-H (C3', C5') | 2.8 - 3.0 | t | 4H | ~5.0 |

Note: The chemical shifts for the amine protons (Ar-NH₂ and Piperazine-NH) are highly dependent on solvent and concentration and may exchange with solvent protons.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals are expected for the four distinct aromatic carbons and the two distinct aliphatic carbons of the piperazine ring.

The aromatic carbons attached to the nitrogen atoms (C1, C2, C4) will appear at lower field (higher ppm) compared to the other aromatic carbons. The carbon attached to the piperazine nitrogen (C4) is typically found around δ 140-150 ppm, while the carbons bearing the amino groups (C1, C2) are also significantly shielded. The remaining aromatic carbons (C3, C5, C6) will resonate at higher fields.

The piperazine carbons typically appear in the range of δ 45-55 ppm. researchgate.net The carbons adjacent to the aryl-substituted nitrogen (C2', C6') are expected at a slightly different chemical shift than those adjacent to the secondary amine (C3', C5'), often around δ 50 ppm and δ 45 ppm, respectively.

Predicted ¹³C NMR Data (Based on analysis of similar compounds and spectroscopic principles)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ar-NH₂) | 135 - 140 |

| C-2 (Ar-NH₂) | 130 - 135 |

| C-4 (Ar-N) | 145 - 150 |

| C-3, C-5, C-6 | 110 - 125 |

| C-2', C-6' (Piperazine) | 48 - 52 |

| C-3', C-5' (Piperazine) | 44 - 48 |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are crucial for confirming the structural assignment by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between adjacent aromatic protons and between the protons on C2'/C6' and C3'/C5' of the piperazine ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It is instrumental in piecing together the molecular structure. For instance, HMBC would show a correlation from the piperazine protons at C2'/C6' to the aromatic carbon C4, confirming the attachment of the piperazine ring to the benzene ring at that position. It would also show correlations from the aromatic protons to various other carbons in the ring, helping to assign the aromatic signals unambiguously.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

HRMS is used to measure the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of the compound, as very few formulas will match a given exact mass. For this compound, the molecular formula is C₁₀H₁₆N₄. The expected exact mass for the protonated molecule ([M+H]⁺) would be calculated and compared to the experimental value.

HRMS Data

| Ion | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ |

| C₁₀H₁₇N₄⁺ | 193.1448 | Typically within 5 ppm of calculated value |

Note: The "Found" value is determined by experimental measurement.

In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a fingerprint for the molecule, helping to confirm its structure. Studies on similar phenylpiperazine derivatives show characteristic fragmentation patterns. nih.gov

For this compound, key fragmentation pathways would likely involve:

Cleavage of the piperazine ring: This is a very common fragmentation pathway for piperazine derivatives, leading to characteristic ions. For example, cleavage across the ring can lead to the loss of ethyleneimine or related fragments.

Loss of amine groups: Fragmentation of the aromatic portion could involve the loss of one or both amino groups.

Formation of a stable diaminophenyl cation: Cleavage of the C-N bond between the benzene and piperazine rings would generate a stable [H₂N-C₆H₃-NH₂]⁺ fragment.

The analysis of these fragments provides strong corroborative evidence for the proposed structure derived from NMR data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods like IR and UV-Vis are fundamental for characterizing this compound, providing insights into its functional groups and electronic structure.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would exhibit distinct bands corresponding to its constituent parts: the diamino-substituted benzene ring and the piperazine ring.

The N-H stretching vibrations of the two primary amine groups (-NH₂) on the benzene ring and the secondary amine (-NH) of the piperazine ring are expected to appear as prominent bands in the region of 3300-3500 cm⁻¹. Specifically, primary amines typically show two bands in this region (asymmetric and symmetric stretching), while secondary amines show a single band. researchgate.net Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring's methylene (B1212753) groups would appear just below 3000 cm⁻¹. mdpi.com The C=C stretching vibrations of the aromatic ring typically produce a series of absorptions in the 1450-1600 cm⁻¹ region. C-N stretching vibrations for both the aromatic and aliphatic amines are expected in the 1250-1360 cm⁻¹ range.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Primary & Secondary Amines) | 3300 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (Piperazine CH₂) | 2800 - 3000 | Stretching mdpi.com |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-N | 1250 - 1360 | Stretching |

| N-H | 1580 - 1650 | Bending |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and extent of conjugation. The UV-Vis spectrum of this compound is dominated by the chromophoric benzene-1,2-diamine system.

The presence of the electron-donating amino groups and the piperazine substituent on the benzene ring influences the energy of the π→π* and n→π* electronic transitions. Aromatic compounds typically exhibit strong absorption bands due to π→π* transitions. mdpi.com For this compound, these are expected to be observed in the UV region. The lone pair of electrons on the nitrogen atoms can undergo n→π* transitions, which are generally weaker and may appear at longer wavelengths. researchgate.net The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment. Analyzing the spectrum allows for an understanding of the conjugation between the piperazine nitrogen and the aromatic ring. mdpi.com

| Transition Type | Chromophore | Expected Spectral Region |

| π → π | Substituted Benzene Ring | Strong absorption in the UV region (200-400 nm) mdpi.com |

| n → π | Nitrogen lone pairs (amines) | Weaker absorption, potentially at longer wavelengths researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides unequivocal proof of structure by yielding detailed information on bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, an X-ray crystal structure analysis would confirm the connectivity of the atoms and reveal the conformation of the piperazine ring, which is typically found in a stable chair conformation in related structures. researchgate.netnih.govwho.int The analysis would also detail the planarity of the benzene ring and the orientation of the substituents. Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds formed between the amine hydrogen atoms (donors) and the nitrogen atoms (acceptors) of adjacent molecules. researchgate.netnih.gov These interactions often lead to the formation of complex three-dimensional networks. researchgate.net

| Parameter | Information Obtained |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. mdpi.com |

| Bond Lengths & Angles | Precise distances and angles between atoms, confirming the molecular geometry. |

| Conformation | The spatial arrangement of atoms (e.g., chair conformation of the piperazine ring). researchgate.net |

| Intermolecular Interactions | Identification of hydrogen bonds and other forces that stabilize the crystal lattice. nih.gov |

Chromatographic and Elemental Analysis Methods

Chromatographic techniques are central to verifying the purity of this compound, while elemental analysis confirms its empirical formula.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound. nih.govresearchgate.net The technique separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase.

For purity assessment, a reversed-phase HPLC (RP-HPLC) method is commonly employed. nih.govresearchgate.net This typically involves a C18 (octadecyl) stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govresearchgate.net The separation is monitored using a UV detector set at a wavelength where the analyte exhibits strong absorbance, as determined from its UV-Vis spectrum. The purity is calculated from the relative peak area of the main component in the chromatogram. A validated HPLC method provides data on linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

| Parameter | Typical Condition/Value | Reference |

| Technique | Reversed-Phase HPLC (RP-HPLC) | nih.govresearchgate.net |

| Stationary Phase | Octadecyl (C18) column | nih.gov |

| Mobile Phase | Acetonitrile/Phosphate Buffer or Methanol (B129727)/Water | nih.govresearchgate.net |

| Detection | UV Spectrophotometry (at λmax) | nih.gov |

| Primary Output | Chromatogram showing retention time and peak area | |

| Application | Quantitative purity assessment | researchgate.net |

Elemental Analysis (CHN) for Stoichiometric Consistency

Elemental analysis, specifically CHN analysis, is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into their elemental composition. This analytical method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample of the synthesized compound. The experimentally determined values are then compared against the theoretically calculated percentages, which are derived from the compound's molecular formula. This comparison is crucial for verifying the stoichiometric consistency and purity of the synthesized "this compound."

The theoretical elemental composition of "this compound," with the molecular formula C₁₀H₁₆N₄, is calculated based on the atomic masses of its constituent elements. A close correlation between the experimental and theoretical values provides strong evidence that the target molecule has been successfully synthesized.

While specific experimental data for "this compound" is not widely reported in the public domain, the table below illustrates the expected theoretical values against which any future experimental findings would be benchmarked. In practice, a deviation of less than ±0.4% between the found and calculated values is generally considered acceptable proof of purity for a synthesized compound.

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 62.47 | N/A |

| Hydrogen (H) | 8.39 | N/A |

| Nitrogen (N) | 29.14 | N/A |

The data presented in the table underscores the precise elemental ratios expected in a pure sample of "this compound." Any significant variance from these theoretical percentages in an experimental setting would suggest the presence of impurities, residual solvents, or that a different compound was formed during the synthesis. Therefore, CHN analysis serves as a critical quality control step in the synthesis and characterization of this and other related chemical entities.

Role as a Synthetic Intermediate in Heterocyclic Synthesis

The presence of two adjacent amino groups on the benzene ring makes this compound an ideal precursor for a variety of condensation reactions, leading to the formation of fused nitrogen-containing heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science.

Benzimidazoles are a prominent class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole (B134444) ring. nih.govsemanticscholar.org The most direct and widely used method for synthesizing the benzimidazole (B57391) core is the condensation reaction between a 1,2-benzenediamine derivative and an aldehyde or a carboxylic acid (or its derivatives). nih.govsemanticscholar.orgrsc.org

This compound serves as the diamine component in this reaction. The two adjacent primary amine groups readily react with a carbonyl compound, followed by cyclization and dehydration (or loss of another small molecule) to form the stable, aromatic benzimidazole ring system. The piperazine group remains as a significant substituent at the 5- or 6-position of the resulting benzimidazole. The incorporation of the piperazine moiety is particularly valuable as it can enhance the pharmacological properties of the final molecule. nih.govresearchgate.net For instance, benzimidazole-piperazine hybrids have shown noteworthy antiproliferative effects against various cancer cell lines. nih.gov

The general synthesis scheme involves reacting this compound with various aldehydes or carboxylic acids, often facilitated by a catalyst or condensing agent.

Table 1: Examples of Reagents for Benzimidazole Synthesis from this compound

| Reagent Type | Specific Example | Resulting Moiety at C-2 |

|---|---|---|

| Aldehyde | Aromatic Aldehydes (e.g., Benzaldehyde) | Aryl group |

| Carboxylic Acid | Formic Acid | Hydrogen |

| Carboxylic Acid | Acetic Acid | Methyl group |

This modular approach allows for the creation of a diverse library of 2-substituted 5-(piperazin-1-yl)benzimidazoles for various research applications.

The versatile reactivity of this compound extends to the synthesis of other important heterocyclic systems, including quinazolines and quinoxalines.

Quinoxalines: These are bicyclic heterocycles containing a benzene ring fused to a pyrazine (B50134) ring. They are readily synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or an α-keto-aldehyde. When this compound is used, it yields quinoxaline (B1680401) derivatives bearing a piperazine substituent on the benzene ring. nih.govrsc.org These piperazinyl-quinoxaline structures are investigated for various biological activities. nih.govresearchgate.net

Quinazolines: While quinazoline (B50416) synthesis often starts from 2-aminobenzoic acids or 2-aminobenzonitriles, certain routes can utilize o-phenylenediamines. For example, reaction with specific reagents can lead to the formation of the quinazoline skeleton. More commonly, the piperazine moiety is introduced onto a pre-formed quinazoline ring. nih.gov However, the diamine can be a strategic starting material for certain substituted quinazolines. For example, 4-[4-(N-Substituted-thio-carbamoyl)-1-piperazinyl]-6-methoxy-7-alkoxyamino-quinazoline derivatives have been identified as potent and selective inhibitors of the platelet-derived growth factor (PDGF) receptor. nih.gov

Table 2: Synthesis of Quinoxaline Scaffolds

| Diamine Precursor | Dicarbonyl Reagent | Resulting Heterocycle |

|---|---|---|

| This compound | Glyoxal | 6-(Piperazin-1-yl)quinoxaline |

| This compound | Benzil (B1666583) | 2,3-Diphenyl-6-(piperazin-1-yl)quinoxaline |

The utility of this compound is not limited to the aforementioned heterocycles. The combination of the o-diamine and piperazine functionalities allows for its incorporation into a wide array of more complex nitrogen-containing systems. nih.govmdpi.comnd.edu The piperazine ring itself is a privileged structure in medicinal chemistry, often improving the physicochemical properties of drug candidates. mdpi.comresearchgate.net

The diamine can participate in formal [n+2] cyclization reactions to create larger heterocyclic rings. nih.gov For example, reactions with allenes can lead to the formation of carbon-substituted 1,4-diazo heterocycles. nih.gov Furthermore, the piperazine nitrogen atoms can be functionalized before or after the initial heterocycle formation, providing access to a vast chemical space for drug discovery and materials science.

Ligand Design in Coordination Chemistry

The multiple nitrogen donor atoms within this compound make it an excellent ligand for forming stable complexes with various metal ions. Piperazine and its derivatives are well-established building blocks in the design of ligands for coordination polymers and discrete metal complexes. biointerfaceresearch.comnih.govrsc.orgresearchgate.net

This compound possesses four potential nitrogen donor sites: the two anilinic nitrogens of the o-phenylenediamine group and the two aliphatic nitrogens of the piperazine ring. This allows it to act as a polydentate ligand.

Bidentate Coordination: The most common mode of coordination involves the two adjacent amino groups on the benzene ring, which form a stable five-membered chelate ring with a metal ion. This is a classic coordination motif for o-phenylenediamine-type ligands.

Bridging Ligand: The piperazine unit can bridge two different metal centers, leading to the formation of dinuclear complexes or coordination polymers. rsc.org

Tridentate or Tetradentate Coordination: Depending on the metal ion's coordination preference, size, and the reaction conditions, the ligand could potentially coordinate through the diamine nitrogens and one or both piperazine nitrogens, although this might be sterically demanding.

The resulting metal complexes exhibit diverse geometries and electronic properties, influenced by the choice of metal ion and any ancillary ligands present. biointerfaceresearch.commdpi.comnih.gov

Metal complexes derived from diamine ligands have found significant application in catalysis. nih.gov In particular, copper complexes featuring 1,2-diamine ligands have emerged as highly effective catalysts for Ullmann-type cross-coupling reactions, which are fundamental for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. researchgate.nettcichemicals.commdpi.com

A copper complex of this compound is a prime candidate for such catalytic applications. The o-diamine moiety provides a robust bidentate scaffold that can stabilize the copper center and facilitate the catalytic cycle. tcichemicals.com The electronic properties of the ligand, modulated by the piperazine substituent, can influence the reactivity and efficiency of the catalyst. These catalysts allow coupling reactions to proceed under milder conditions (e.g., lower temperatures) than traditional Ullmann reactions. researchgate.netrhhz.net The development of such catalytic systems is crucial for the sustainable synthesis of pharmaceuticals and functional materials.

Table 3: Potential Catalytic Applications

| Catalytic Reaction | Metal Center | Ligand Role | Potential Substrates |

|---|---|---|---|

| Ullmann C-N Coupling | Copper (Cu) | Stabilizes the active Cu species | Aryl halides, Amines |

| Ullmann C-O Coupling | Copper (Cu) | Enhances catalytic turnover | Aryl halides, Phenols |

Contribution to Advanced Organic Material Precursors (excluding biological polymers)

The bifunctional nature of this compound, specifically the two adjacent primary amine groups, makes it an ideal monomer for step-growth polymerization. The presence of the piperazine substituent offers a method to tune the final properties of the resulting polymers.

As a diamine monomer, this compound is a candidate for the synthesis of high-performance polymers such as polyamides and polyimides through reactions with diacid chlorides or dianhydrides, respectively. The o-orientation of its amino groups makes it particularly well-suited for the preparation of polybenzimidazoles (PBIs), a class of polymers renowned for their exceptional thermal and chemical stability.

The general reaction involves the condensation of the o-phenylenediamine moiety with dicarboxylic acids or their derivatives. The introduction of the piperazine ring into the polymer backbone, compared to unsubstituted analogs, is anticipated to modify the polymer's physical properties. The flexible, non-planar structure of the piperazine group can disrupt the close packing of polymer chains, which may decrease crystallinity and improve solubility in organic solvents. mdpi.commdpi.com This enhancement in processability is a significant advantage for fabricating materials from otherwise intractable high-performance polymers. mdpi.com

Furthermore, the tertiary amine within the piperazine ring provides a site for post-polymerization modification, such as quaternization, to introduce ionic conductivity or alter hydrophilicity. The properties of polymers derived from similar diamine monomers are well-documented and provide a basis for predicting the performance of polymers incorporating this compound.

Table 1: Predicted Properties of Polymers Derived from Piperazine-Containing Diamines

| Polymer Type | Monomer 1 | Monomer 2 (Example) | Potential Key Feature from Piperazine Moiety | Predicted Thermal Stability (TGA, 5% wt. loss) |

| Polyamide | This compound | Terephthaloyl chloride | Improved Solubility | > 400 °C |

| Polyimide | This compound | Pyromellitic dianhydride (PMDA) | Enhanced Processability, Film-Forming | > 450 °C |

| Polybenzimidazole (PBI) | This compound | Isophthalic acid | Increased Flexibility, Better Solubility | > 500 °C |

Note: The data in this table are predictive and based on properties of analogous polymer systems reported in the literature.

The combined structural features of o-phenylenediamine and piperazine make this compound an excellent scaffold for building functional organic molecules. The piperazine heterocycle is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties, such as improved water solubility and bioavailability. mdpi.com

One significant application is in the synthesis of novel corrosion inhibitors. The multiple nitrogen atoms in the molecule can act as adsorption centers on metal surfaces, forming a protective layer that inhibits corrosion in acidic environments. Piperazine and its derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel. rsc.org The lone pairs of electrons on the nitrogen atoms and the π-electrons of the benzene ring facilitate strong adsorption onto the metal surface.

Furthermore, the o-phenylenediamine portion of the molecule is a direct precursor to the benzimidazole ring system. Benzimidazoles are a prominent class of heterocyclic compounds with a wide array of biological activities. mdpi.comnih.gov By condensing this compound with various aldehydes or carboxylic acids, a library of 2-substituted benzimidazoles bearing a piperazine moiety at the 5- or 6-position can be synthesized. researchgate.net This strategy allows for the creation of new chemical entities with potential applications in drug discovery, leveraging the established pharmacological importance of both the piperazine and benzimidazole scaffolds.

Table 2: Potential Functional Molecules Derived from this compound

| Reactant | Resulting Core Structure | Potential Application | Rationale |

| Benzaldehyde | 2-Phenyl-5-(piperazin-1-yl)-1H-benzo[d]imidazole | Anticancer, Antiviral agent | Combines the well-established biological activity of benzimidazoles and piperazines. mdpi.commdpi.comnih.gov |

| Carbon Disulfide | 5-(Piperazin-1-yl)-1H-benzo[d]imidazole-2-thiol | Corrosion Inhibitor | Multiple heteroatoms (N, S) for strong surface adsorption. |

| Alkyl Halide (on piperazine N) | N-alkylated diamine | Epoxy Curing Agent | Tertiary amine can catalyze epoxy resin polymerization. |

Analytical Reagent Development in Chemical Research

The reactivity of the o-phenylenediamine moiety makes this compound a valuable building block for developing analytical reagents, particularly fluorescent probes and chemosensors. The condensation of o-phenylenediamines with α-dicarbonyl compounds, aldehydes, or specific analytes can lead to the formation of highly fluorescent heterocyclic systems like quinoxalines or benzimidazoles. researchgate.net

This reactivity forms the basis for creating "turn-on" fluorescent probes. For instance, the reaction of the diamine with a target analyte like phosgene (B1210022) or a specific aldehyde would yield a new, highly fluorescent benzimidazole derivative, allowing for sensitive detection through a significant increase in fluorescence intensity. researchgate.net

Moreover, the piperazine ring, in conjunction with the adjacent aromatic system, can act as a recognition site for metal ions. The nitrogen atoms of the piperazine can chelate with metal cations such as Hg²⁺ or Cu²⁺. This binding event can modulate the photophysical properties of a larger fluorophore system through mechanisms like photo-induced electron transfer (PET). nih.govrsc.org In a typical design, the piperazine nitrogen's lone pair quenches the fluorescence of a nearby fluorophore. Upon binding a metal ion, this PET process is inhibited, leading to a "turn-on" fluorescence response. nih.gov Therefore, this compound can be used as a key intermediate to synthesize complex fluorescent probes where the diamine part can be converted into a fluorophore and the piperazine part acts as the analyte binding site.

Table 3: Potential Analytical Applications

| Target Analyte | Sensing Mechanism | Resulting Structure | Signal Type |

| Metal Ions (e.g., Hg²⁺, Cu²⁺) | Chelation with piperazine nitrogen, inhibiting PET | Metal-complex of a fluorophore-derivatized diamine | Fluorescence "Turn-On" nih.govrsc.org |

| Aldehydes | Condensation with diamine to form fluorescent product | Benzimidazole derivative | Fluorescence "Turn-On" researchgate.net |

| pH | Protonation of piperazine nitrogen, inhibiting PET | Protonated fluorophore-derivatized diamine | Fluorescence "Turn-On" at low pH nih.gov |

Functionality in Coordination Chemistry

Use as a Ligand for the Synthesis of Metal Complexes

The nitrogen atoms of the piperazine (B1678402) ring and the two amino groups on the benzene (B151609) ring in This compound can all potentially coordinate to metal ions. This allows the molecule to act as a multidentate ligand, forming stable complexes with a variety of transition metals. The coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other co-ligands.

The resulting metal complexes can exhibit interesting electronic, magnetic, and catalytic properties. For example, the coordination of the diamine to a metal center can lead to the formation of complexes with specific geometries and electronic structures that may be active as catalysts in organic transformations.

Role in the Construction of Coordination Polymers and Metal-Organic Frameworks

As mentioned previously, the piperazine moiety is a common component in the design of ligands for coordination polymers and MOFs. rsc.orgresearchgate.net Ligands derived from This compound can be designed to have specific geometries and functionalities that direct the self-assembly of metal ions into desired network structures.

For instance, the diamine can be used as a starting material to synthesize longer, more complex ligands with multiple coordination sites. These ligands can then be used to create coordination polymers with interesting topologies and properties. The flexibility of the piperazine ring can allow for the formation of dynamic frameworks that can respond to external stimuli, such as the presence of guest molecules. organic-chemistry.org The incorporation of the piperazine unit can also impart specific functionalities to the resulting coordination polymer, such as basicity or chirality, which can be exploited for applications in catalysis or enantioselective separations.

Conclusion

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.